molecular formula C8H17NO B2693247 (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine CAS No. 2248172-92-9

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine

Cat. No. B2693247
CAS RN: 2248172-92-9
M. Wt: 143.23
InChI Key: NJHWATGKDCRHKD-ZETCQYMHSA-N
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Description

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine, also known as EtAM, is a synthetic compound that belongs to the class of amines. It has gained significant attention in recent years due to its potential applications in scientific research. EtAM is a chiral molecule, meaning it has two mirror image forms. The (2R)-enantiomer of EtAM is the active form and has been found to exhibit interesting biological properties.

Mechanism of Action

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine acts as an agonist for GPR35, a receptor that is expressed in various tissues throughout the body, including the immune system, gastrointestinal tract, and central nervous system. Upon binding to GPR35, (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine activates downstream signaling pathways that lead to various physiological effects.
Biochemical and Physiological Effects:
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to modulate the immune response and exhibit anti-cancer properties. Additionally, (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to have an impact on the cardiovascular system, with studies showing that it can lower blood pressure and improve cardiac function.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine in scientific research is its selectivity for GPR35. This allows researchers to study the specific effects of GPR35 activation without the potential confounding effects of other receptors. However, one limitation of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine is its relatively low potency compared to other GPR35 agonists. This can make it challenging to achieve the desired effects in some experiments.

Future Directions

There are several potential future directions for research on (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine. One area of interest is its potential as a therapeutic agent for various diseases, including inflammatory bowel disease, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine on GPR35 and its downstream signaling pathways. Finally, the development of more potent GPR35 agonists could provide new tools for studying the physiological effects of GPR35 activation.

Synthesis Methods

The synthesis of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine involves the reaction of 3-ethyloxetan-3-ol with (2R)-2-amino-1-propanol in the presence of a catalyst. This reaction produces the (2R)-enantiomer of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine in high yield and purity.

Scientific Research Applications

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to exhibit interesting biological properties, making it a promising candidate for scientific research. It has been shown to act as a selective agonist for the G protein-coupled receptor 35 (GPR35). GPR35 is a relatively new receptor that has been implicated in various physiological processes, including inflammation, pain, and cancer. (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

(2R)-2-(3-ethyloxetan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-8(5-10-6-8)7(2)4-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWATGKDCRHKD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(COC1)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine

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